![molecular formula C17H19N3O4 B5730377 methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)

methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

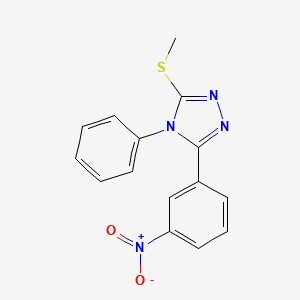

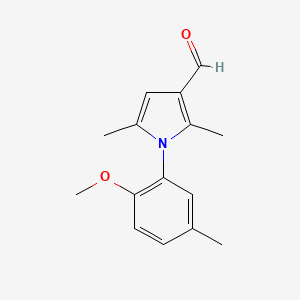

“Methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate” is a chemical compound that belongs to the quinazolinone family . Quinazolinones are heterocyclic compounds that have been associated with a wide range of biological properties .

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of interest in medicinal chemistry. A study highlighted the synthesis of a novel quinazolinone analogue by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively .Molecular Structure Analysis

The molecular structure of “methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate” is characterized by a quinazolinone core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate”, specific physical and chemical properties are not provided in the available resources .Applications De Recherche Scientifique

Cancer Treatment

The quinazolinyl moiety present in the compound has been associated with anticancer properties. Research indicates that derivatives of quinazolinyl compounds can be effective in treating various cancer cells. The mechanism often involves the inhibition of cell proliferation and inducing apoptosis in cancerous cells .

Microbial Infection Therapy

Indole derivatives, which share structural similarities with quinazolinyl compounds, have shown promise as antimicrobial agents. These compounds can be designed to target specific microbial infections, offering a potential pathway for the development of new antibiotics .

Neurological Disorders

Compounds with the quinazolinyl structure have been studied for their potential applications in treating neurological disorders. Their ability to cross the blood-brain barrier makes them suitable candidates for the development of neuroprotective drugs .

Anti-inflammatory Applications

The anti-inflammatory properties of indole and quinazolinyl derivatives make them valuable in the research of treatments for chronic inflammatory diseases. They can modulate the inflammatory response, providing relief from symptoms and slowing disease progression .

Antiviral Research

Indole derivatives have shown antiviral activities, which could be explored in quinazolinyl compounds as well. They can be structured to inhibit the replication of viruses, making them a potential line of defense against viral infections .

Cardiovascular Disease Research

Quinazolinyl derivatives have been implicated in cardiovascular research due to their vasodilatory effects. They can contribute to the development of drugs that manage blood pressure and improve heart function .

Orientations Futures

Quinazolinone derivatives, including “methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate”, hold promise for future research due to their wide range of biological activities . Further studies could focus on exploring their potential applications in various fields, including medicinal chemistry.

Propriétés

IUPAC Name |

methyl 1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-24-17(23)12-6-8-19(9-7-12)15(21)10-20-11-18-14-5-3-2-4-13(14)16(20)22/h2-5,11-12H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNYLCFQXAFRPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-[(4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)

![3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)

![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)

![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)

![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)

![2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5730392.png)